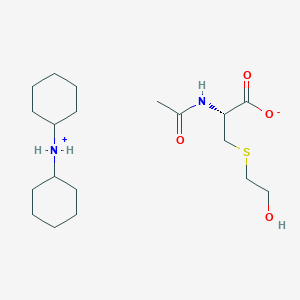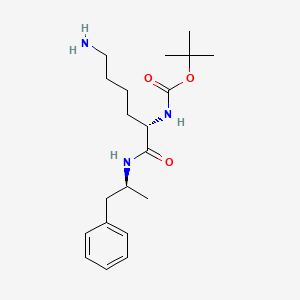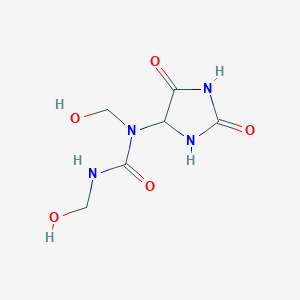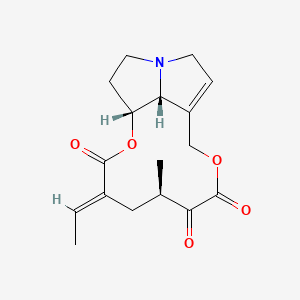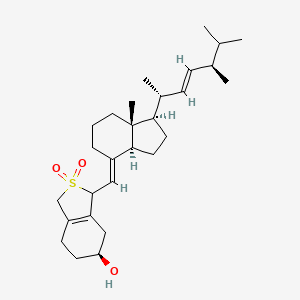
Vitamin D2 SO2 Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D2 SO2 Adduct is a chemical compound formed by the reaction of Vitamin D2 (ergocalciferol) with sulfur dioxideThe adduct formation involves the addition of sulfur dioxide to the Δ5,10(19)-diene part of Vitamin D2, resulting in the formation of α and β-face adducts in approximately equal ratios .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D2 SO2 Adduct involves the reaction of Vitamin D2 with liquid sulfur dioxide. The reaction occurs rapidly at the Δ5,10(19)-diene part of Vitamin D2, leading to the formation of α and β-face adducts . The reaction conditions typically involve refluxing the mixture for about 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, controlled addition of sulfur dioxide, and efficient cooling systems to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Vitamin D2 SO2 Adduct undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sulfur dioxide for the initial adduct formation and heat for the thermolysis process. The reaction conditions typically involve refluxing the mixture and controlled heating to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include 5,6-trans Vitamin D2 and a trace amount of Vitamin D2 .
Applications De Recherche Scientifique
Vitamin D2 SO2 Adduct has several scientific research applications, including:
Chemistry: The compound is used to study the reactivity and stability of Vitamin D derivatives. It serves as a model compound for understanding the behavior of similar adducts.
Biology: Research on this compound helps in understanding the biological activity of Vitamin D derivatives and their potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for developing new drugs and treatments, particularly in the field of bone health and calcium metabolism.
Industry: This compound can be used in the development of fortified foods and supplements, leveraging its stability and bioavailability
Mécanisme D'action
The mechanism of action of Vitamin D2 SO2 Adduct involves its interaction with molecular targets such as the Vitamin D receptor (VDR). Upon binding to VDR, the adduct can modulate the transcription of genes involved in calcium and phosphate homeostasis, bone mineral remodeling, and immune function . The adduct’s effects are mediated through the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to Vitamin D responsive elements in the DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin D2 (Ergocalciferol): The parent compound of Vitamin D2 SO2 Adduct, primarily found in fungi and mushrooms.
Vitamin D3 (Cholecalciferol): Another form of Vitamin D, synthesized in the skin upon exposure to sunlight and found in animal-sourced foods
Uniqueness
This compound is unique due to its formation through the addition of sulfur dioxide, which imparts distinct chemical properties and reactivity compared to its parent compound, Vitamin D2. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C28H44O3S |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol |
InChI |
InChI=1S/C28H44O3S/c1-18(2)19(3)8-9-20(4)25-12-13-26-21(7-6-14-28(25,26)5)15-27-24-16-23(29)11-10-22(24)17-32(27,30)31/h8-9,15,18-20,23,25-27,29H,6-7,10-14,16-17H2,1-5H3/b9-8+,21-15+/t19-,20+,23-,25+,26-,27?,28+/m0/s1 |
Clé InChI |
LYTLCKCMCADGOA-OXNYQFQASA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


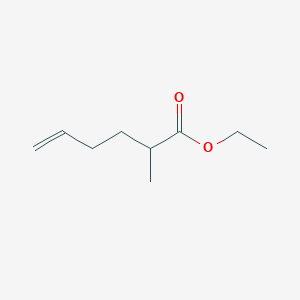
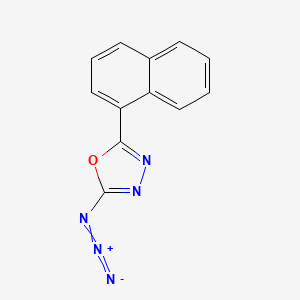
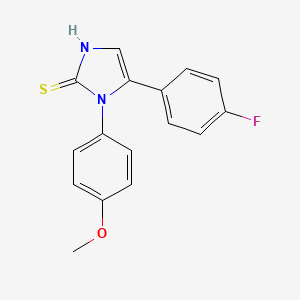
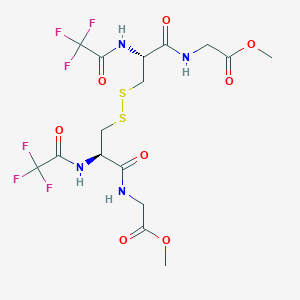

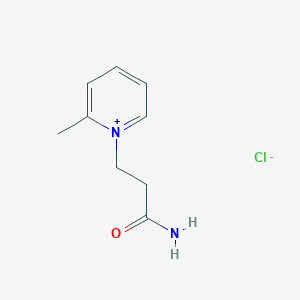
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
